![molecular formula C19H14N4O4S B2644475 N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide CAS No. 1239866-90-0](/img/structure/B2644475.png)
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a benzodioxol group, an oxazole ring, a thiophene ring, and a pyrazolidine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between its atoms. Unfortunately, without more specific information or a detailed study on this compound, it’s difficult to provide a precise molecular structure analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These properties could include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.Applications De Recherche Scientifique
Research Applications of Similar Compounds
Antibacterial and Antifungal Agents : Compounds with structural similarities to the queried chemical have been investigated for their antibacterial and antifungal properties. For instance, studies on novel analogs with benzothiazolyl substituents have shown promising antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis, indicating the potential use of such compounds in combating bacterial infections (Palkar et al., 2017).
Antimycobacterial Agents : Research into dihydropyrrolone conjugates and other related chemical structures has explored their antimycobacterial efficacy. Certain compounds have been found to exhibit better antimycobacterial activity compared to standard drugs like ciprofloxacin and pyrazinamide, suggesting their potential application in tuberculosis treatment (Pandya et al., 2019).
Anticancer Agents : The exploration of novel chemical entities for anticancer applications is a significant area of research. Certain synthesized compounds, especially those incorporating benzoxazocine or thiazolidine derivatives, have demonstrated promising anticancer activities, underscoring the potential of such molecules in developing new cancer therapies (Abu-Hashem et al., 2017).
Anti-inflammatory Agents : Synthesis and characterization of derivatives related to the queried compound have also been investigated for their anti-inflammatory properties. Research into celecoxib derivatives, for instance, has indicated significant anti-inflammatory and analgesic activities, suggesting the potential for developing new therapeutic agents for inflammatory diseases (Küçükgüzel et al., 2013).
Antioxidant Agents : The antioxidant capacity of chemically synthesized molecules is another area of interest. Studies on pyrrolidine-3-carboxylic acid derivatives have identified compounds with potent antioxidant activity, highlighting their potential utility in addressing oxidative stress-related conditions (Tumosienė et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its properties and potential applications. If the compound has interesting chemical or biological properties, it could be the subject of future research in fields such as medicinal chemistry, materials science, or chemical biology .
Propriétés
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-19(14-8-13(21-22-14)18-2-1-5-28-18)20-9-12-7-16(27-23-12)11-3-4-15-17(6-11)26-10-25-15/h1-7,13-14,21-22H,8-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBNKQNFMPMKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NNC1C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
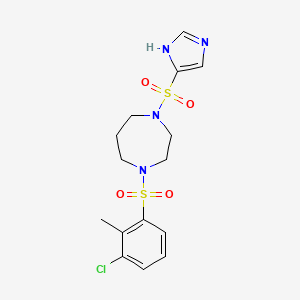
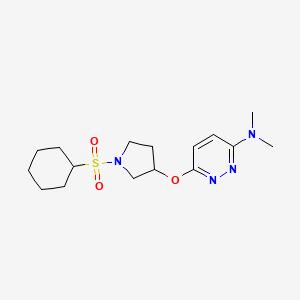
![1-(4-Fluorophenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2644396.png)

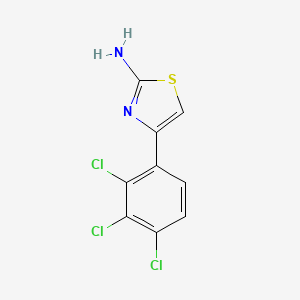
![5-Azaspiro[3.4]octane-7-carboxylic acid;hydrochloride](/img/structure/B2644401.png)
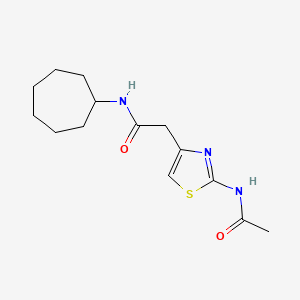
![N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide](/img/structure/B2644404.png)
![(3aS,6aS)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/no-structure.png)
![4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2644408.png)
![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2644409.png)

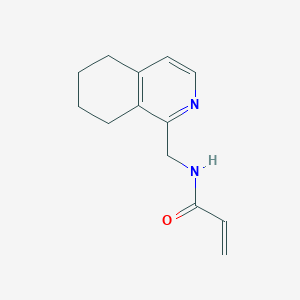
![N-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B2644415.png)
